5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine
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Overview
Description
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine is an organic compound with the molecular formula C7H7BrF2N2S. This compound is of interest due to its unique chemical structure, which includes a difluoromethylthio group and a bromobenzene ring. These functional groups impart distinct chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine typically involves the introduction of the difluoromethylthio group onto a bromobenzene ring followed by the introduction of the diamine functionality. One common method involves the use of difluoromethylthiolating agents in the presence of a base to introduce the difluoromethylthio group. Subsequent bromination and amination steps are carried out under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce difluoromethylthio groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine involves its interaction with specific molecular targets. The difluoromethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. The bromobenzene ring can undergo electrophilic aromatic substitution, further modulating its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Trifluoromethyl)thio]-3-bromobenzene-1,2-diamine
- 5-[(Methylthio)-3-bromobenzene-1,2-diamine
- 5-[(Ethylthio)-3-bromobenzene-1,2-diamine
Uniqueness
5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C7H7BrF2N2S |
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Molecular Weight |
269.11 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H7BrF2N2S/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2 |
InChI Key |
HVPGIYUUMRZGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)SC(F)F |
Origin of Product |
United States |
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